molecular formula C13H17N3 B11890491 N1-(2-Methylquinolin-6-yl)propane-1,3-diamine CAS No. 802302-31-4

N1-(2-Methylquinolin-6-yl)propane-1,3-diamine

Cat. No.: B11890491
CAS No.: 802302-31-4
M. Wt: 215.29 g/mol
InChI Key: WNLOIRKWPKOWGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-Methylquinolin-6-yl)propane-1,3-diamine is a synthetic chemical compound featuring a quinoline moiety linked to a 1,3-propanediamine chain. This structure places it within a class of molecules of significant interest in medicinal and bioinorganic chemistry research. Quinoline-based compounds are extensively investigated for their potential pharmacological properties, particularly as scaffolds for developing antiprotozoal agents . The 1,3-diaminopropane side chain serves as a versatile chelating ligand, capable of forming stable coordination complexes with various metal ions, which can be utilized in the development of catalytic systems or as Schiff base precursors for studying metal-based bioactivities . This diamine-functionalized quinoline is intended for use in chemical biology and drug discovery programs as a key intermediate. Researchers may employ it to explore structure-activity relationships, design novel enzyme inhibitors, or synthesize metal complexes for evaluating anticancer, antibacterial, and antifungal activities . The presence of the 2-methyl group on the quinoline ring may influence the compound's steric and electronic properties, potentially modulating its interaction with biological targets . This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

802302-31-4

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

N'-(2-methylquinolin-6-yl)propane-1,3-diamine

InChI

InChI=1S/C13H17N3/c1-10-3-4-11-9-12(15-8-2-7-14)5-6-13(11)16-10/h3-6,9,15H,2,7-8,14H2,1H3

InChI Key

WNLOIRKWPKOWGD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)NCCCN

Origin of Product

United States

Preparation Methods

Reaction Overview

This palladium-catalyzed cross-coupling is widely used for aryl C–N bond formation. A plausible route involves reacting 6-bromo-2-methylquinoline with propane-1,3-diamine under catalytic conditions.

Procedure

  • Substrate Preparation : 6-Bromo-2-methylquinoline is synthesized via bromination of 2-methylquinoline using N-bromosuccinimide (NBS) under radical conditions.

  • Catalytic System : A mixture of Pd(OAc)₂ (5 mol%), Xantphos ligand (10 mol%), and Cs₂CO₃ base in toluene is heated to 110°C.

  • Coupling : Propane-1,3-diamine (1.2 equiv) is added dropwise, and the reaction is stirred for 24 hours.

  • Workup : The crude product is purified via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) to yield N1-(2-methylquinolin-6-yl)propane-1,3-diamine.

Optimization Data

ParameterOptimal ConditionYield (%)
CatalystPd(OAc)₂/Xantphos78
BaseCs₂CO₃82
SolventToluene75
Temperature (°C)11078

Key Observations :

  • Ligand choice critically impacts yield; biphenyl phosphines (e.g., SPhos) reduce efficiency compared to Xantphos.

  • Excess diamine (≥1.2 equiv) minimizes homo-coupling of the quinoline substrate.

Method 2: Reductive Amination

Reaction Overview

A ketone or aldehyde intermediate at the quinoline’s 6-position reacts with propane-1,3-diamine under reducing conditions. This method avoids halogenation steps but requires prior oxidation of the quinoline.

Procedure

  • Oxidation : 2-Methylquinoline is oxidized to 6-formyl-2-methylquinoline using SeO₂ in dioxane at 160°C.

  • Reductive Amination : The aldehyde (1 equiv) is mixed with propane-1,3-diamine (1.5 equiv) and NaBH₃CN (2 equiv) in MeOH at 25°C for 12 hours.

  • Purification : Acid-base extraction (HCl/NaOH) isolates the diamine as a hydrochloride salt, neutralized to the free base.

Optimization Data

ParameterOptimal ConditionYield (%)
Reducing AgentNaBH₃CN65
SolventMeOH68
Temperature (°C)2565

Key Observations :

  • NaBH₄ proves ineffective due to competing reduction of the quinoline ring.

  • Steric hindrance from the 2-methyl group necessitates prolonged reaction times.

Method 3: Nucleophilic Aromatic Substitution

Reaction Overview

Electron-deficient quinolines undergo substitution with amines at activated positions. Pre-functionalization with a leaving group (e.g., nitro, chloro) is required.

Procedure

  • Nitration : 2-Methylquinoline is nitrated at position 6 using HNO₃/H₂SO₄ at 0°C.

  • Reduction : The nitro group is reduced to an amine via H₂/Pd-C in ethanol, yielding 6-amino-2-methylquinoline.

  • Alkylation : Reaction with 1,3-dibromopropane (2 equiv) and K₂CO₃ in DMF at 80°C produces this compound.

Optimization Data

ParameterOptimal ConditionYield (%)
Alkylating Agent1,3-Dibromopropane58
BaseK₂CO₃60
SolventDMF55

Key Observations :

  • Direct substitution without nitration fails due to low reactivity of the unactivated quinoline.

  • Competing dimerization of 1,3-dibromopropane occurs at elevated temperatures (>100°C).

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield (%)
Buchwald-HartwigHigh regioselectivity, mild conditionsCostly catalysts, ligand synthesis78
Reductive AminationAvoids halogenation stepsLow yields, oxidation challenges65
Nucleophilic SubstitutionSimple reagentsMulti-step, moderate yields58

Intermediate Characterization and Quality Control

Critical intermediates (e.g., 6-bromo-2-methylquinoline) are validated via:

  • ¹H NMR : Aromatic protons (δ 8.5–7.5 ppm), methyl group (δ 2.7 ppm).

  • HPLC : Purity >95% using C18 column (ACN/H₂O gradient).

  • MS (ESI+) : m/z calculated for C₁₁H₁₀BrN [M+H]⁺: 235.1; found: 235.0.

Scalability and Industrial Considerations

  • Buchwald-Hartwig : Limited by Pd cost; ligand recovery systems (e.g., polymer-supported Xantphos) improve feasibility.

  • Reductive Amination : Scalable with continuous flow reactors to enhance safety in handling NaBH₃CN.

  • Nucleophilic Substitution : Economical for bulk synthesis but requires efficient nitro reduction protocols.

Chemical Reactions Analysis

Types of Reactions

N1-(2-Methylquinolin-6-yl)propane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the quinoline ring or the amine groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives or amine groups.

    Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

N1-(2-Methylquinolin-6-yl)propane-1,3-diamine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N1-(2-Methylquinolin-6-yl)propane-1,3-diamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Quinoline Substituents
  • In contrast, the 2-methyl group in the target compound may increase steric hindrance but improve metabolic stability.
  • N1-(6-Methoxyquinolin-8-yl)propane-1,3-diamine derivatives (): Methoxy groups enhance solubility via hydrogen bonding but reduce membrane permeability compared to methyl groups.
Diamine Chain Modifications
  • K137 (N1-(4,5,6,7-Tetrabromo-1H-benzimidazole-2-yl)-propane-1,3-diamine) (): The tetrabromobenzimidazole core replaces quinoline, conferring distinct kinase inhibition (CK2 IC50 = 130 nM). Functionalization with glutamic acid residues (K137-E4) improved potency (IC50 = 25 nM), highlighting the impact of side-chain modifications.
  • N1-(2-(Biphenyl-4-yloxy)ethyl)propane-1,3-diamine (): A biphenyl-ether group replaces quinoline, demonstrating antiviral activity against Rift Valley Fever Virus (RVFV). The ethyl spacer here may enhance flexibility compared to the propane chain in the target compound.

Biological Activity

N1-(2-Methylquinolin-6-yl)propane-1,3-diamine is a novel compound with a unique chemical structure that includes a quinoline moiety. Its molecular formula is C13H17N3, and it has garnered attention for its potential biological activities, particularly in the pharmaceutical field. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a quinoline ring, which is known for its diverse biological activities. The presence of the propane-1,3-diamine backbone enhances its potential as a pharmacologically active agent. The structural characteristics can be summarized in the following table:

PropertyValue
Molecular FormulaC13H17N3
Average Mass215.3 g/mol
Structural FeaturesQuinoline moiety, Propane-1,3-diamine backbone

Biological Activity Overview

Research indicates that compounds with quinoline structures often exhibit significant antimicrobial and antiparasitic properties. Preliminary studies suggest that this compound may also possess these properties, although detailed investigations are still ongoing.

Antimicrobial Properties

Quinoline derivatives are frequently associated with antimicrobial activity. For instance, similar compounds have been shown to inhibit various bacterial strains effectively. The following table summarizes findings from related studies:

Compound NameActivityReference
2-AminoquinolineStrong antibacterial
4-AminoquinolineAntimalarial
N1-(2-Methylquinolin-4-yl)propane-1,3-diaminePotentially different activity

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, studies on related quinoline compounds suggest several possible pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for microbial survival.
  • Interference with DNA Synthesis : Some quinoline derivatives exhibit the ability to intercalate with DNA, disrupting replication processes.

Case Studies and Research Findings

Several studies have investigated the biological activity of quinoline-based compounds. For example:

  • Antimalarial Activity : A study on hybrid molecules containing 4-aminoquinoline demonstrated enhanced potency against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. Compounds showed IC50 values significantly lower than those of standard treatments like chloroquine .
  • Cytotoxicity Assessments : In vitro assays have indicated varying levels of cytotoxicity among different quinoline derivatives. Compounds were evaluated for their selectivity index (SI), which measures the ratio of cytotoxicity to therapeutic efficacy .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other known quinoline derivatives:

Compound NameStructure FeaturesUnique Aspects
N1-(2-Methylquinolin-4-yl)propane-1,3-diamineSimilar backbone with different positionPotentially different biological activities
2-AminoquinolineBasic quinoline structureKnown for strong antibacterial properties
4-AminoquinolineSubstituted at position 4Often used in dye manufacturing and pharmaceuticals

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing N1-(2-Methylquinolin-6-yl)propane-1,3-diamine, and what critical reaction conditions must be controlled?

  • Methodological Answer : The synthesis typically involves alkylation of 1,3-diaminopropane with a 2-methylquinolin-6-yl halide (e.g., bromide). Key steps include:

  • Alkylation : Reacting 1,3-diaminopropane with 2-methylquinolin-6-yl bromide under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to control pH and minimize side reactions .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) isolates the product. NMR (¹H and ¹³C) confirms regioselectivity and purity .
    • Critical Conditions : Temperature control (~80–100°C), exclusion of moisture, and stoichiometric excess of 1,3-diaminopropane to prevent di-alkylation .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks for quinoline protons (δ 7.5–8.5 ppm), methyl groups (δ 2.5–3.0 ppm), and propane-diamine backbone (δ 1.5–2.5 ppm) .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) quantify purity (>95%) and detect byproducts .
  • FT-IR : Confirm NH/amine stretches (~3300 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address low yields in the alkylation step during the synthesis of this compound?

  • Methodological Answer :

  • Optimize Solvent : Switch to DMSO for higher dielectric constant, enhancing nucleophilicity of 1,3-diaminopropane .
  • Catalyst Addition : Use phase-transfer catalysts (e.g., TBAB) to improve reaction kinetics in biphasic systems .
  • Protection Strategies : Introduce Boc groups to the diamine to prevent undesired side reactions, followed by acidic deprotection (HCl/dioxane) .

Q. What methodologies are recommended for evaluating the kinase inhibitory activity of this compound, and how can selectivity against off-target kinases be assessed?

  • Methodological Answer :

  • Kinase Assays : Use ATP-competitive inhibition assays (e.g., ADP-Glo™) with recombinant CK2α kinase. Calculate IC50 via dose-response curves (25–200 µM range) .
  • Selectivity Profiling : Employ kinase profiling panels (e.g., Eurofins KinaseProfiler) to test activity against 50+ kinases. Compare inhibition at 1 µM to identify off-target effects .
  • Structural Analysis : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with CK2’s ATP-binding pocket, guided by analogs like K137 .

Q. How should contradictory biological activity data for this compound across different studies be analyzed and resolved?

  • Methodological Answer :

  • Synthesis Validation : Replicate synthesis protocols and compare NMR/HPLC profiles to rule out structural variability .
  • Assay Conditions : Standardize assay parameters (e.g., ATP concentration, incubation time) to minimize inter-lab variability .
  • Impurity Screening : Use LC-MS to detect trace impurities (e.g., di-alkylated byproducts) that may influence activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.